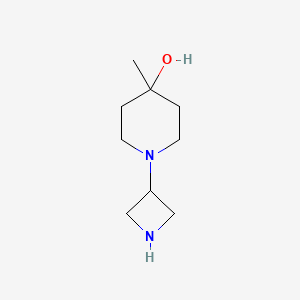

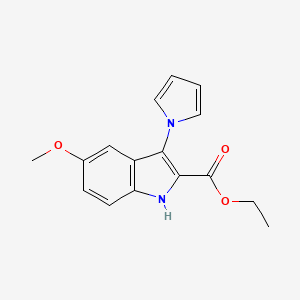

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

描述

The compound "1-(Azetidin-3-yl)-4-methylpiperidin-4-ol" is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the general class of compounds that "1-(Azetidin-3-yl)-4-methylpiperidin-4-ol" belongs to. Azetidine is a four-membered nitrogen-containing ring, and its derivatives are of significant interest due to their biological activities and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of azetidine derivatives can involve multiple steps, including the formation of the azetidine ring, functionalization, and coupling reactions. For instance, the synthesis of a novel ligand for nicotinic receptors involved a Stille coupling reaction followed by deprotection using trifluoroacetic acid (TFA) . Another example is the preparation of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one, which involved a Betti’s condensation reaction and subsequent treatment with chloroacetic acid and POCl3 . Additionally, the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine showcases the construction of the chiral azetidine ring .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using X-ray crystallography and computational methods. For example, the crystal structures of certain azetidinylquinolones were found to be in agreement with their calculated geometries . The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol was determined, revealing a puckered four-membered ring and a network of intermolecular hydrogen bonds .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions due to the reactive nature of the azetidine ring. The strained ring can undergo selective bond cleavage, which, coupled with further transformations, allows for the synthesis of a wide range of biologically important compounds . The reactivity of azetidine derivatives also enables their use in catalytic asymmetric addition reactions, as demonstrated by the enantioselective addition of organozinc reagents to aldehydes using a chiral azetidine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be influenced by the substituents on the azetidine ring. For instance, the study of 7-azetidinylquinolones revealed correlations between antibacterial potency and calculated electronic properties, as well as experimental capacity factors . The presence of bulky substituents, such as a ferrocenyl group, can significantly affect the enantioselectivity of reactions involving azetidine derivatives .

科学研究应用

抗利什曼原虫活性

一项研究合成了一系列 N-(1-甲基-1H-吲哚-3-基)亚甲基胺和 3,3-二芳基-4-(1-甲基-1H-吲哚-3-基)氮杂环丁-2-酮,当亚甲基胺转化为氮杂环丁-2-酮时,显示出对利什曼原虫的抗利什曼原虫活性显着提高。这证明了在治疗寄生虫感染中的潜在应用 (Singh 等人,2012)。

抗炎活性

另一项研究合成了 3-氯-1-(4a,10b-二氮杂菲-2-基)-4-苯基氮杂环丁-2-酮的新衍生物,并测试了它们的抗炎作用。结果表明具有与常用药物吲哚美辛相当的有效且显着的抗炎活性 (Sharma 等人,2013)。

糖苷酶抑制活性

在另一项研究中,源自 D-葡萄糖的氮杂环丁亚胺糖显示出对黑曲霉的淀粉葡糖苷酶的显着抑制活性。这表明在开发糖苷酶抑制剂中具有潜在应用 (Lawande 等人,2015)。

抗菌剂

关于新型氮杂环丁-2-酮合成的研究揭示了抗菌活性。该研究突出了这些化合物作为抗菌剂的潜力,为开发治疗微生物感染的新疗法提供了途径 (Ansari 和 Lal,2009)。

抗结核活性

一系列合成的氮杂环酮类似物被检查其抗菌和抗结核活性。这些发现为设计具有抗菌和抗结核活性的化合物提供了见解,为开发新的治疗剂做出了贡献 (Chandrashekaraiah 等人,2014)。

功能化氮杂环丁的合成

一项研究重点关注通过炔烃的金催化分子间氧化合成氮杂环丁-3-酮,突出了氮杂环丁-3-酮作为合成功能化氮杂环丁的多功能底物的潜力 (Ye 等人,2011)。

抗有丝分裂化合物的合成

基于 1-(3,4,5-三甲氧基苯基)氮杂环丁-2-酮核心的氮杂环丁-2-酮的研究揭示了抗有丝分裂化合物的结构。这在开发用于癌症治疗的新型抗有丝分裂剂方面具有重要意义 (Twamley 等人,2020)。

属性

IUPAC Name |

1-(azetidin-3-yl)-4-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDMLCYDWIQIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2CNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)

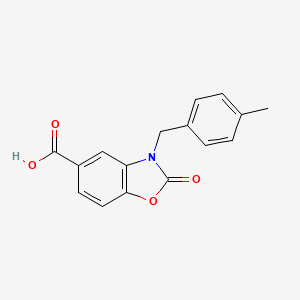

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

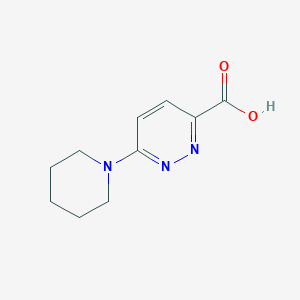

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)